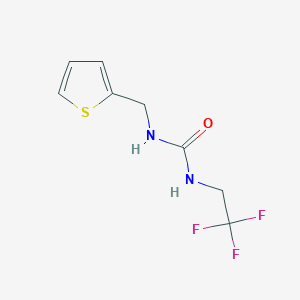

1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2OS/c9-8(10,11)5-13-7(14)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOPINGJWAUOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of thiophen-2-ylmethylamine with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has diverse applications across several domains:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized to develop novel pharmaceuticals and agrochemicals.

Biology

- Ligand in Biochemical Studies : The compound may act as a ligand in studies investigating protein-ligand interactions. Its unique structure allows it to interact selectively with various biological targets.

Industry

- Specialty Chemicals Production : It is used in the production of specialty chemicals and materials due to its unique chemical properties that enhance performance in various applications.

The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Below is a summary table showcasing the antimicrobial efficacy against common pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

Antifungal Activity

The compound also shows promise as an antifungal agent. The following table summarizes its antifungal activity:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The following table outlines cytotoxicity against various human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. Results indicated that compounds with thiophene rings displayed broad-spectrum antibacterial activity.

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. Significant cytotoxicity was reported against lung and skin cancer cells, suggesting potential for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and trifluoroethyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Key Observations :

- Unlike the fused tetrahydrobenzo[b]thiophene in 7a , the simpler thiophene ring in the target compound may reduce steric hindrance, improving solubility.

- The 2,2,2-trifluoroethyl group offers a balance of lipophilicity (logP ~1.5–2.0 estimated) and metabolic stability compared to non-fluorinated alkyl chains (e.g., ethyl or hydroxyethyl in Example 20 ).

Physicochemical and Pharmacokinetic Properties

Fluorine incorporation significantly impacts drug-like properties:

- Lipophilicity : The trifluoroethyl group increases logP by ~0.5–1.0 compared to ethyl analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces CYP450-mediated oxidation, extending half-life (e.g., trifluoroethyl vs. hydroxyethyl in Example 20 ).

- Solubility : The thiophene ring may marginally improve aqueous solubility over purely aromatic systems (e.g., 7n ) due to sulfur’s polarizability.

Biological Activity

1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.24 g/mol. The presence of the thiophene ring and the trifluoroethyl group contributes to its unique chemical reactivity and biological activity.

The biological activity of thiourea derivatives, including this compound, is often attributed to their ability to form hydrogen bonds with target substrates due to the NH hydrogen atoms in their structure. This property enables them to interact with various biochemical pathways.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that similar thiourea compounds demonstrate MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae .

- Comparison with Antibiotics : Inhibition zone diameters for these compounds were comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

This compound has also been evaluated for its anticancer properties:

- In vitro Studies : Compounds in this class have shown IC50 values between 3 to 20 µM against different cancer cell lines, indicating potential efficacy in targeting cancer cells .

- Specific Cell Lines : Notably, some derivatives have exhibited selective activity against breast cancer and leukemia cell lines with IC50 values as low as 1.50 µM .

Case Studies

A detailed analysis of related compounds reveals insights into the biological activity of thiourea derivatives:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antibacterial | 40-50 | E. faecalis |

| Compound B | Anticancer | 3-14 | Breast Cancer |

| Compound C | Anticancer | 1.50 | Leukemia |

These findings illustrate the broad spectrum of biological activities associated with thiourea derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, and what are critical optimization parameters?

- Answer : The compound can be synthesized via multi-step alkylation and condensation reactions. For example, trifluoroethylation of heterocyclic intermediates (e.g., triazoles or pyrazines) using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of K₂CO₃ in acetonitrile (MeCN) at 25°C for 12 hours, achieving moderate yields (~26%) . Key optimizations include solvent selection (MeCN vs. THF), stoichiometric ratios of alkylating agents, and reaction time. LCMS and TLC are critical for monitoring progress.

Q. How is structural characterization of this urea derivative performed, and what spectral data are indicative of its purity?

- Answer : ¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃) is essential for confirming the trifluoroethyl group (δ = 4.97 ppm, q) and thiophene protons (δ = 8.64–8.80 ppm). LCMS tracks molecular ion peaks ([M+H]⁺) and intermediates. For example, δ = 8.64 (m, 2H) in DMSO-d₆ correlates with aromatic protons, while δ = 5.24 (q, 2H) in CDCl₃ confirms trifluoroethylation .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Answer : Silica gel column chromatography with gradients (e.g., PE:EtOAc from 100:0 to 20:80) is commonly used. Post-reaction workup includes aqueous quenching, extraction with EtOAc, and drying over Na₂SO₄. Low yields (e.g., 26%) may necessitate repeated purification or alternative solvents .

Advanced Research Questions

Q. How can contradictory data, such as low yields in trifluoroethylation steps, be addressed methodologically?

- Answer : Low yields in alkylation (e.g., 26% in Step 3 of ) may arise from competing side reactions or incomplete substitution. Optimization strategies include:

- Increasing reaction temperature (e.g., 50°C instead of 25°C) .

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Replacing K₂CO₃ with Cs₂CO₃ for stronger base-driven alkylation .

Q. What methodologies are recommended for evaluating the biological activity of this compound in kinase inhibition or receptor binding assays?

- Answer : Use in vitro assays such as:

- Kinase inhibition : ATP-binding site competition assays with recombinant kinases (e.g., EGFR or VEGFR).

- Cellular assays : Apoptosis studies (Annexin V/PI staining) or proliferation assays (MTT) in cancer cell lines.

- Molecular docking : Software like PyMOL or AutoDock to predict binding modes with target proteins, guided by urea’s hydrogen-bonding capacity .

Q. How can salt forms (e.g., fumarate) of this urea derivative improve physicochemical properties, and what crystallization techniques are applicable?

- Answer : Salt formation (e.g., fumarate) enhances solubility and bioavailability. Techniques include:

- Slurry crystallization : Dissolve the free base in ethanol, add fumaric acid, and stir at 40°C for 24 hours.

- pH-controlled precipitation : Adjust pH to 4–5 using aqueous HCl to induce crystallization .

Q. What are the safety and handling protocols for hazardous reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate during synthesis?

- Answer : This reagent is moisture-sensitive and corrosive. Protocols include:

- Use of anhydrous conditions (glovebox or Schlenk line).

- Personal protective equipment (PPE): Nitrile gloves, face shield, and fume hood.

- Quenching with saturated aqueous NaHCO₃ post-reaction to neutralize excess reagent .

Q. How can reaction mechanisms for key steps (e.g., Stille coupling or reductive amination) be elucidated experimentally?

- Answer : Mechanistic studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.